2-Isobutyl-5-phenyl-1H-pyrrole
Overview
Description
2-Isobutyl-5-phenyl-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with an isobutyl group at the 2-position and a phenyl group at the 5-position. Pyrroles are a class of aromatic heterocycles that are widely studied due to their presence in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-5-phenyl-1H-pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization can yield pyrrole derivatives .
Industrial Production Methods
Industrial production methods for pyrrole derivatives often involve catalytic processes that can be scaled up for large-scale synthesis. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-5-phenyl-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrole-2,5-diones under specific conditions.
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Pyrrolidines
Substitution: Halogenated or nitro-substituted pyrroles
Scientific Research Applications
2-Isobutyl-5-phenyl-1H-pyrrole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive natural products.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isobutyl-5-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The electron-rich pyrrole ring can participate in various biochemical reactions, potentially interacting with enzymes and receptors in biological systems. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-pyrrole: Lacks the isobutyl group, making it less hydrophobic.
2-Isobutyl-1H-pyrrole: Lacks the phenyl group, affecting its aromaticity and reactivity.
5-Phenyl-1H-pyrrole: Lacks the isobutyl group, affecting its steric properties.
Uniqueness
2-Isobutyl-5-phenyl-1H-pyrrole is unique due to the presence of both the isobutyl and phenyl groups, which confer distinct steric and electronic properties.
Properties
IUPAC Name |
2-(2-methylpropyl)-5-phenyl-1H-pyrrole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-11(2)10-13-8-9-14(15-13)12-6-4-3-5-7-12/h3-9,11,15H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLCHLOEDMTBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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